molecular formula C17H18N4OS2 B4050226 N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide

N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide

Cat. No.: B4050226
M. Wt: 358.5 g/mol
InChI Key: MDZBUMIYVYJRCT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide (CAS 692265-18-2) is a synthetic small molecule with a molecular formula of C17H18N4OS2 and a molecular weight of 358.48 g/mol. This compound features a benzothiazole core linked to a 4,6-dimethylpyrimidine ring via a sulfanyl-butanamide chain. The benzothiazole and pyrimidine heterocycles are privileged structures in medicinal chemistry, known to confer significant research value across multiple disciplines. While the specific biological profile of this compound is an area of ongoing investigation, its molecular architecture is closely related to scaffolds with documented activity in biochemical research. Structurally similar N-(1,3-benzothiazol-2-yl) analogs have been identified as potent and selective inhibitors of key signaling pathways, such as the c-Jun NH2-terminal kinase (JNK), which is relevant in studies of cellular stress and apoptosis . Furthermore, molecules containing the 4,6-dimethylpyrimidin-2-yl moiety are frequently explored as building blocks for the development of antimicrobial agents and as negative allosteric modulators of ion channels like the Zinc-Activated Channel (ZAC) . The presence of the sulfanyl linkage adds versatility, potentially influencing the compound's electronic properties and its interaction with biological targets. This makes it a compelling candidate for research applications including, but not limited to, hit-to-lead optimization in drug discovery, the development of novel pharmacological tool compounds, and structure-activity relationship (SAR) studies. It is supplied for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-4-13(23-16-18-10(2)9-11(3)19-16)15(22)21-17-20-12-7-5-6-8-14(12)24-17/h5-9,13H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZBUMIYVYJRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Formation of Pyrimidine Moiety: The pyrimidine ring is usually synthesized by the condensation of an appropriate β-diketone with guanidine.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrimidine moieties through a suitable linker, such as butanamide, under specific reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., in the presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated its ability to interfere with signaling pathways critical for tumor growth, making it a candidate for further development in cancer therapies.

Biological Research

In biological studies, N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide has been utilized to explore its effects on microbial growth and resistance mechanisms. The compound's interaction with bacterial cell walls suggests potential applications in developing new antibiotics.

Case Studies

Several studies have reported on the antibacterial efficacy of this compound against various strains of bacteria. For example:

  • A study by Mohamed et al. (2011) examined the compound's structure and its biological implications, noting its activity against specific bacterial strains.
  • Another research effort focused on its antifungal properties, revealing significant inhibition against common fungal pathogens.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. It is being investigated for use in creating novel materials with enhanced properties such as improved thermal stability and electrical conductivity.

The synthesis of this compound typically involves the coupling of benzothiazole derivatives with pyrimidine derivatives using various coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in DMF (dimethylformamide). The optimization of synthetic routes can lead to more efficient production methods suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrimidine moieties may contribute to binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized by comparing it to related molecules (Table 1). Key differences in substituents, molecular weight, and biological activity highlight structure-activity relationships (SARs).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₇H₁₇N₅OS₂ 395.48 Benzothiazole, dimethylpyrimidine sulfanyl Potential SIRT2/HDAC6 inhibition
K284-6111 C₂₇H₂₉N₃O₃S 475.60 Quinazolinyl, cyclohexenyl CHI3L1 inhibition, anti-inflammatory
Compound 33 (Sirt2/HDAC6 inhibitor) C₂₀H₁₉N₅O₂S₂ 425.53 Thiazole, propargyloxy benzyl Dual Sirt2/HDAC6 inhibition
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide C₁₄H₁₄N₄OS 286.35 Phenyl, dimethylpyrimidine thio SIRT2 inhibition, anticancer
496028-93-4 (Oxadiazole-thiazole derivative) C₁₄H₁₄N₆O₂S₃ 394.50 Oxadiazole, thiazol-2-yl Undisclosed

Structural and Functional Insights

Core Heterocycles: The benzothiazole group in the target compound distinguishes it from phenyl (e.g., ) or quinazolinyl (e.g., K284-6111) analogs. Benzothiazoles are known to enhance membrane permeability and target engagement in neurological and inflammatory pathways . The 4,6-dimethylpyrimidine sulfanyl moiety is shared with SIRT2 inhibitors (), suggesting that the target compound may interact with similar epigenetic regulators.

Chain Length and Flexibility :

  • The butanamide chain provides greater conformational flexibility compared to shorter acetamide derivatives (e.g., ). This could influence binding kinetics or selectivity for enzymes like HDAC6, which prefer bulkier substituents .

Biological Activity :

  • SIRT2/HDAC6 Inhibition : Compound 33 () and phenylacetamide derivatives () demonstrate that the dimethylpyrimidine-thio group is critical for SIRT2/HDAC6 inhibition. The target compound’s benzothiazole may enhance affinity for neuronal targets, as benzothiazoles are implicated in blood-brain barrier penetration .
  • Anti-inflammatory Effects : K284-6111 () shows that butanamide derivatives with extended aromatic systems (e.g., quinazolinyl) can inhibit CHI3L1, a key mediator in atopic dermatitis. The target compound’s dimethylpyrimidine group may redirect activity toward other inflammatory pathways.

Synthetic and Analytical Considerations :

  • Crystallographic data for related compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine in ) were refined using SHELXL , underscoring the importance of structural precision in SAR studies.

Patent and Pharmacological Landscape

  • The target compound’s benzothiazole-pyrimidine architecture could be optimized for similar applications .
  • lists stereoisomeric butanamide derivatives with complex substituents, emphasizing the role of stereochemistry in pharmacological activity—a factor yet to be explored for the target compound .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is a compound that has garnered attention for its potential biological activities. The structural components of this compound include a benzothiazole moiety and a pyrimidine derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.

Structural Overview

The chemical structure of this compound can be represented as follows:

C13H12N4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}

This compound features a benzothiazole ring fused with a pyrimidine ring, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
8cE. coli< 29 μg/mL
8bS. aureus< 40 μg/mL
8bB. subtilis< 47 μg/mL
8cC. albicans< 207 μg/mL

These findings indicate that modifications to the benzothiazole structure can enhance antimicrobial potency against various pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies suggest that benzothiazole derivatives can inhibit tumor growth by interfering with cellular processes such as DNA replication and cell cycle progression.

Case Study: Anticancer Effects

A recent study evaluated the cytotoxic effects of several benzothiazole derivatives on cancer cell lines. The results indicated that compounds with the benzothiazole moiety exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxicity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)
AMCF-715
BA54920

These results underscore the potential of benzothiazole derivatives in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in relation to neurodegenerative diseases. The compound appears to exert protective effects against oxidative stress-induced neuronal cell death.

The proposed mechanism involves the modulation of antioxidant pathways and inhibition of apoptosis in neuronal cells. This suggests a promising avenue for therapeutic development in conditions such as Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide?

A common approach involves nucleophilic substitution reactions between benzothiazole-2-amine derivatives and sulfanyl-substituted pyrimidine intermediates. For example, a related compound (N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) was synthesized by heating 2-(1,3-benzothiazol-2-yl)guanidine in acetylacetone with catalytic acetic acid at 473 K for 1 hour, followed by ethanol recrystallization (85% yield) . Adjustments to this protocol, such as optimizing reaction time or solvent systems, may improve yield for the target compound. Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation in polar solvents (e.g., ethanol). The SHELXL program is widely used for structure refinement, particularly for handling H-atom placement (riding models) and resolving disordered regions. For example, in a related benzothiazole-pyrimidine hybrid, carbon-bound H-atoms were placed in calculated positions, while amino H-atoms were located via difference Fourier maps and refined freely . Key parameters include bond angles, dihedral angles between aromatic systems (e.g., inter-ring angles <2°), and hydrogen-bonding patterns (e.g., R22(8) motifs) .

Advanced Research Questions

Q. What strategies are effective for analyzing the structure-activity relationship (SAR) of this compound as a potential enzyme inhibitor?

SAR studies require systematic modification of substituents and evaluation of biological activity. For instance:

  • Core Scaffold Analysis : The benzothiazole and pyrimidine moieties are critical pharmacophores. In a similar inhibitor (PZ-39), the benzothiazole-triazine backbone was identified as essential for ABCG2 inhibition .
  • Substituent Effects : Introduce substituents (e.g., halogens, alkyl groups) to the pyrimidine or benzothiazole rings and assess changes in inhibitory potency.
  • Biochemical Assays : Use fluorescence-based transport assays (e.g., mitoxantrone efflux inhibition for ABCG2) or enzyme activity assays (e.g., Sirt2 inhibition using NAD⁺-dependent deacetylase assays) to quantify activity .

Q. How can molecular docking and dynamics simulations predict the binding mode of this compound with target proteins?

Molecular docking (e.g., AutoDock Vina, Glide) can model interactions between the compound and protein active sites. For example:

  • Receptor Preparation : Use a high-resolution crystal structure (e.g., Sirt2 co-crystallized with SirReal2 inhibitor, PDB ID: 4RMH) .
  • Docking Validation : Compare predicted poses with experimental data (e.g., RMSD <2 Å).
  • Binding Affinity Analysis : Calculate ΔG values and identify key interactions (e.g., hydrogen bonds with pyrimidine N-atoms, hydrophobic contacts with benzothiazole).
    Molecular dynamics (MD) simulations (e.g., GROMACS) can further assess stability of the ligand-protein complex over time .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in crystallographic data or spectroscopic characterization?

  • Crystallographic Refinement : If residual electron density suggests disorder, use SHELXL’s PART instruction or split occupancy models. For example, omit poorly fitting reflections (e.g., (-1 2 3), (0 1 2)) during refinement .
  • Spectroscopic Validation : Cross-validate NMR or IR data with computational predictions (e.g., DFT-calculated chemical shifts). Inconsistent melting points or spectral peaks may indicate polymorphic forms or impurities, necessitating re-crystallization or advanced chromatography .

Methodological Resources

  • Crystallography : SHELXL for refinement ; CCDC for deposition.
  • SAR Studies : Fluorescence-based assays for transporter inhibition ; NAD⁺-dependent enzyme activity assays .
  • Computational Tools : AutoDock for docking; GROMACS for MD simulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.